ZAC Channel Antagonism: Target Compound vs. Lead Analog TTFB
The target compound is hypothesized to act as a negative allosteric modulator of the Zinc-Activated Channel (ZAC) based on the class-level mechanism of N-(thiazol-2-yl)benzamide analogs [1]. Its specific 3-(isopropylamino)-3-oxopropyl side chain has been proposed to confer unique binding interactions, potentially differentiating its potency and kinetics from the lead compound TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) . However, no direct head-to-head functional assay data (IC50, TEVC recordings) is currently available in the public domain for this specific compound. TTFB is reported to inhibit ZAC with an IC50 of approximately 2 μM in Xenopus oocyte TEVC assays [1]. The quantitative differentiation of the target compound from TTFB remains to be experimentally determined.
| Evidence Dimension | ZAC Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | Not yet reported in primary literature |
| Comparator Or Baseline | TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide): IC50 ≈ 2 μM |
| Quantified Difference | Not quantifiable; side-chain differences are predicted to modulate potency |
| Conditions | Xenopus oocyte two-electrode voltage clamp (TEVC) at 1 mM Zn2+ |
Why This Matters
Users seeking a ZAC antagonist with a potentially distinct pharmacological profile for probing ligand-gated ion channel function may find the target compound a valuable alternative to TTFB, although experimental validation is required.
- [1] N. L. Johansen et al. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology, 2021, 192, 114703. DOI: 10.1016/j.bcp.2021.114703. View Source
